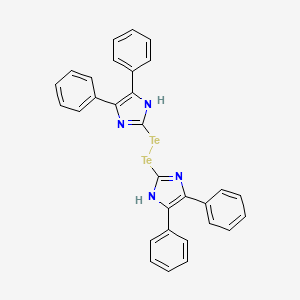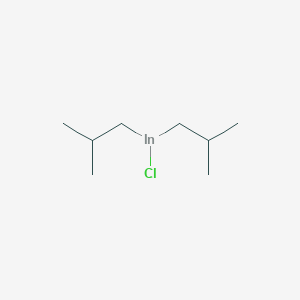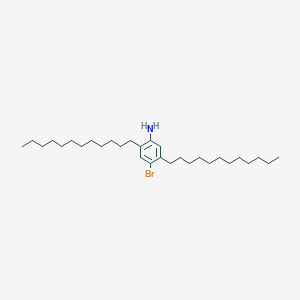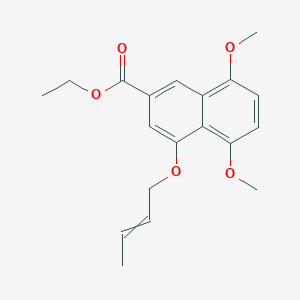![molecular formula C34H26N2 B12545150 N~2~,N~6~-Di([1,1'-biphenyl]-4-yl)naphthalene-2,6-diamine CAS No. 832099-96-4](/img/structure/B12545150.png)
N~2~,N~6~-Di([1,1'-biphenyl]-4-yl)naphthalene-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~6~-Di([1,1’-biphenyl]-4-yl)naphthalene-2,6-diamine is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two biphenyl groups attached to the naphthalene core at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Di([1,1’-biphenyl]-4-yl)naphthalene-2,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-2,6-diamine and 4-bromobiphenyl as the primary starting materials.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon gas. The reaction mixture is heated to a temperature range of 100-150°C.
Catalysts and Reagents: Palladium-based catalysts, such as palladium acetate, are commonly used to facilitate the coupling reaction. Phosphine ligands, such as triphenylphosphine, are also employed to enhance the reaction efficiency.
Solvents: The reaction is usually conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of N2,N~6~-Di([1,1’-biphenyl]-4-yl)naphthalene-2,6-diamine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, automated control systems, and continuous monitoring to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~6~-Di([1,1’-biphenyl]-4-yl)naphthalene-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~,N~6~-Di([1,1’-biphenyl]-4-yl)naphthalene-2,6-diamine has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its excellent charge transport properties.
Organic Electronics: The compound is employed in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Biological Studies: It serves as a probe in fluorescence microscopy and bioimaging due to its strong fluorescence properties.
Medicinal Chemistry: The compound is investigated for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Wirkmechanismus
The mechanism of action of N2,N~6~-Di([1,1’-biphenyl]-4-yl)naphthalene-2,6-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with cellular proteins and enzymes, modulating their activity and function.
Pathways Involved: It influences signaling pathways related to cell proliferation, apoptosis, and differentiation. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-2,6-diamine: A simpler analog without the biphenyl groups.
N,N,N’,N’-Tetraphenylnaphthalene-2,6-diamine: A related compound with four phenyl groups attached to the naphthalene core.
Uniqueness
N~2~,N~6~-Di([1,1’-biphenyl]-4-yl)naphthalene-2,6-diamine is unique due to the presence of biphenyl groups, which enhance its electronic properties and stability. This makes it particularly suitable for applications in organic electronics and materials science, where high performance and durability are essential.
Eigenschaften
CAS-Nummer |
832099-96-4 |
|---|---|
Molekularformel |
C34H26N2 |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
2-N,6-N-bis(4-phenylphenyl)naphthalene-2,6-diamine |
InChI |
InChI=1S/C34H26N2/c1-3-7-25(8-4-1)27-11-17-31(18-12-27)35-33-21-15-30-24-34(22-16-29(30)23-33)36-32-19-13-28(14-20-32)26-9-5-2-6-10-26/h1-24,35-36H |
InChI-Schlüssel |
HIVGTAWAWPRVNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C=C(C=C4)NC5=CC=C(C=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(triethylsilyl)oxy]acetate](/img/structure/B12545068.png)


![4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl](/img/structure/B12545086.png)


![2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid](/img/structure/B12545098.png)
![2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12545118.png)
![(2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}azetidine-2-carboxylic acid](/img/structure/B12545122.png)

![Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane](/img/structure/B12545128.png)



